N-isopropyl aminoethanol

Description

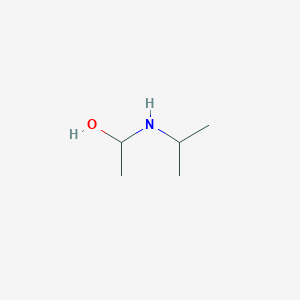

N-Isopropyl aminoethanol (IUPAC name: 2-[(1-methylethyl)amino]ethanol; CAS 109-56-8) is a secondary amine derivative of ethanolamine. Its molecular formula is C₅H₁₃NO, with a molecular weight of 103.16 g/mol. Key synonyms include Isopropylaminoethanol, N-Isopropylethanolamine, and 2-Isopropylaminoethanol . The compound features an isopropyl group attached to the nitrogen atom of ethanolamine, conferring moderate hydrophobicity and influencing its reactivity in organic synthesis.

Properties

Molecular Formula |

C5H13NO |

|---|---|

Molecular Weight |

103.16 g/mol |

IUPAC Name |

1-(propan-2-ylamino)ethanol |

InChI |

InChI=1S/C5H13NO/c1-4(2)6-5(3)7/h4-7H,1-3H3 |

InChI Key |

LZAMLBFWTLFDKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(Diisopropylamino)ethanol (CAS 96-80-0)

- Structure: A tertiary amine with two isopropyl groups on the nitrogen (N,N-diisopropylethanolamine).

- Molecular Formula: C₈H₁₉NO; Molecular Weight: 145.24 g/mol.

- Physical Properties :

- Its bulky structure reduces nucleophilicity compared to mono-substituted derivatives like N-isopropyl aminoethanol.

- Key Differences: Higher molecular weight and hydrophobicity due to dual isopropyl groups. Lower reactivity in nucleophilic substitutions compared to this compound.

2-(Ethylisopropylamino)ethanol (CAS 2893-61-0)

- Structure : Mixed N-substituents (ethyl and isopropyl groups).

- Molecular Formula: C₇H₁₇NO; Molecular Weight: 131.22 g/mol.

- IUPAC Name: 2-(Ethylisopropylamino)ethanol .

- Key Differences: The presence of both ethyl and isopropyl groups introduces steric hindrance intermediate between mono- and di-isopropyl derivatives. Potential for varied solubility and reactivity in amidation or oxidation reactions compared to this compound.

N-Isopropyl Hydroxylamine (CAS 17109-49-8)

- Structure: Contains a hydroxylamine (-NHOH) group instead of ethanolamine.

- Applications : Used in radical inhibition, polymer stabilization, and as a reducing agent .

- Key Differences: Functional group disparity (hydroxylamine vs. aminoethanol) results in distinct chemical behavior, such as redox activity. this compound is more likely to participate in condensation or acylation reactions due to its hydroxyl and amine groups.

Reactivity in Amidation

- Both this compound and diisopropylaminoethanol react with carboxylic acids in the presence of coupling agents (e.g., EDCI/HOBt) to form amides. However, the bulkier diisopropyl derivative may exhibit slower reaction kinetics due to steric hindrance .

Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| This compound | 103.16 | Not reported | Not reported |

| Diisopropylaminoethanol | 145.24 | 187–192 | 0.826 |

Q & A

Q. What are the recommended synthetic routes for N-isopropyl aminoethanol in laboratory settings?

Methodological Answer:

- Alkylation of aminoethanol : React aminoethanol with isopropyl halides (e.g., isopropyl bromide) under alkaline conditions. Monitor reaction progress via GC-MS to optimize yield .

- Reductive amination : Use acetone and aminoethanol with a reducing agent (e.g., NaBH₃CN) to form the N-isopropyl group. Validate product purity via NMR (¹H/¹³C) and FT-IR to confirm amine and alcohol functionalities .

- Catalytic methods : Employ transition-metal catalysts (e.g., Mn-based pincer complexes) for dehydrogenative coupling, as demonstrated in polyethyleneimine synthesis, to achieve controlled branching and reduced byproducts .

Q. How can researchers quantify this compound in environmental or biological matrices?

Methodological Answer:

- Isotopic labeling : Use deuterated or ¹³C-labeled analogs (e.g., 2-(N,N-Diisopropyl-[¹³C]-amino)ethanol) as internal standards for LC-MS/MS to enhance detection sensitivity .

- Derivatization : React with dansyl chloride or trifluoroacetic anhydride to improve chromatographic resolution in GC-MS or HPLC-UV analyses .

- Validation : Cross-reference with reactivity data from formaldehyde adduct studies (e.g., incremental reactivity assays) to confirm specificity .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

- Hydrogen bonding : Characterize intramolecular H-bonding between the amine and hydroxyl groups using FT-IR and computational modeling (DFT). Compare with aminoethanol to assess steric effects from the isopropyl group .

- Thermal stability : Perform TGA-DSC to determine decomposition thresholds (>150°C typical for amino alcohols) and optimize reaction temperatures .

- Solubility : Test in polar (water, ethanol) vs. nonpolar solvents (hexane) to guide solvent selection for synthesis or extraction .

Advanced Research Questions

Q. How do reaction pathways for this compound degradation vary under oxidative vs. reductive conditions?

Methodological Answer:

- Oxidative degradation : Use radical scavengers (e.g., TEMPO) in EPR studies to identify intermediates. Compare with formaldehyde yields from ozonolysis experiments (see Figure 8-9 in reactivity studies) .

- Reductive cleavage : Catalytic hydrogenation (Pd/C, H₂) removes the isopropyl group, producing aminoethanol. Track via ¹H NMR and kinetic isotope effects (KIE) to elucidate mechanisms .

- Computational modeling : Apply DFT to map energy barriers for bond cleavage pathways (e.g., N–C vs. C–O) .

Q. What role does this compound play in polymer chemistry, and how can its reactivity be tuned?

Methodological Answer:

- Monomer functionalization : Incorporate into acrylamide copolymers (e.g., poly(N-isopropyl acrylamide)) via RAFT polymerization. Adjust LCST (lower critical solution temperature) by varying monomer ratios .

- Crosslinking : Use as a branching agent in hydrogel synthesis. Characterize swelling behavior via rheometry and SEM to correlate with H-bonding dynamics .

- Catalytic templates : Explore its use in CaCO₃ crystallization for biomimetic materials, leveraging amine-alcohol coordination .

Q. How can contradictions in kinetic data for this compound-mediated reactions be resolved?

Methodological Answer:

- Replicate experimental setups : Compare incremental reactivity assays (e.g., formaldehyde yields under varying NOₓ levels) to isolate confounding variables .

- Isotopic tracing : Use ¹⁵N-labeled analogs to distinguish between parallel reaction pathways (e.g., amine oxidation vs. alcohol dehydrogenation) .

- Multivariate analysis : Apply PCA (principal component analysis) to datasets from Figure 6-9 in reactivity studies to identify dominant factors (e.g., temperature, pH) .

Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound reactivity?

Methodological Answer:

- Benchmark computational models : Validate DFT or MD simulations against experimental IR and NMR spectra. Adjust basis sets (e.g., def2-TZVP) to improve accuracy .

- Error analysis : Quantify uncertainties in activation energy calculations (e.g., ±5 kJ/mol) and correlate with experimental Arrhenius plots .

- Collaborative validation : Cross-reference with independent datasets (e.g., PubChem or IUPAC repositories) to resolve outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.